molecular formula C14H21NO6 B11962964 n-(4-Ethoxyphenyl)hexopyranosylamine CAS No. 5346-29-2

n-(4-Ethoxyphenyl)hexopyranosylamine

Katalognummer: B11962964
CAS-Nummer: 5346-29-2
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: IQDPMHYKFXFJND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Ethoxyphenyl)hexopyranosylamine is a chemical compound with the molecular formula C14H21NO6 It is characterized by the presence of an ethoxyphenyl group attached to a hexopyranosylamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)hexopyranosylamine typically involves the reaction of 4-ethoxyaniline with hexopyranosylamine under specific conditions. One common method involves the use of ceric ammonium nitrate as an oxidizing agent to facilitate the reaction . The reaction is carried out in a solvent such as methanol or ethanol, and the temperature is carefully controlled to optimize the yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities of starting materials, and additional purification steps may be employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Ethoxyphenyl)hexopyranosylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in methanol or ethanol at controlled temperatures.

    Reduction: Sodium borohydride in an aqueous or alcoholic medium.

    Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions include dearylated hexopyranosylamines, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of N-(4-Ethoxyphenyl)hexopyranosylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Ethoxyphenyl)hexopyranosylamine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the ethoxy group plays a crucial role in the compound’s activity and interactions.

Eigenschaften

CAS-Nummer

5346-29-2

Molekularformel

C14H21NO6

Molekulargewicht

299.32 g/mol

IUPAC-Name

2-(4-ethoxyanilino)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C14H21NO6/c1-2-20-9-5-3-8(4-6-9)15-14-13(19)12(18)11(17)10(7-16)21-14/h3-6,10-19H,2,7H2,1H3

InChI-Schlüssel

IQDPMHYKFXFJND-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.